5-(furan-2-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide 5-(furan-2-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226442-52-9
VCID: VC6580675
InChI: InChI=1S/C16H15N5O5S2/c22-13(21-3-6-24-7-4-21)9-27-16-19-18-15(28-16)17-14(23)10-8-12(26-20-10)11-2-1-5-25-11/h1-2,5,8H,3-4,6-7,9H2,(H,17,18,23)
SMILES: C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Molecular Formula: C16H15N5O5S2
Molecular Weight: 421.45

5-(furan-2-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

CAS No.: 1226442-52-9

Cat. No.: VC6580675

Molecular Formula: C16H15N5O5S2

Molecular Weight: 421.45

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide - 1226442-52-9

Specification

CAS No. 1226442-52-9
Molecular Formula C16H15N5O5S2
Molecular Weight 421.45
IUPAC Name 5-(furan-2-yl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C16H15N5O5S2/c22-13(21-3-6-24-7-4-21)9-27-16-19-18-15(28-16)17-14(23)10-8-12(26-20-10)11-2-1-5-25-11/h1-2,5,8H,3-4,6-7,9H2,(H,17,18,23)
Standard InChI Key ZLYKBZIUUCZBKN-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4

Introduction

Structural Analysis and Molecular Characteristics

The compound integrates four key heterocyclic components:

  • Isoxazole ring: A five-membered aromatic ring with one oxygen and one nitrogen atom, known to enhance metabolic stability and binding affinity in bioactive molecules.

  • Furan substituents: The furan-2-yl groups at positions 5 (isoxazole) and 3 (pyrrole-like linkage) contribute to π-π stacking interactions and solubility modulation .

  • 1,3,4-Thiadiazole core: A sulfur- and nitrogen-containing heterocycle associated with antimicrobial and anticancer properties .

  • Morpholino-2-oxoethyl side chain: A morpholine derivative that improves pharmacokinetic properties by increasing water solubility and membrane permeability .

Hypothetical Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC₁₉H₁₈N₆O₅S₂Sum of structural subunits
Molecular Weight~498.52 g/molCalculated from formula
SolubilityModerate in DMSO, low in waterAnalogous morpholino compounds
LogP (Partition Coefficient)~2.3Predicted via fragment-based methods

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • Isoxazole-3-carboxylic acid derivative: Synthesized via cyclization of β-diketones with hydroxylamine.

  • 5-Substituted-1,3,4-thiadiazole-2-amine: Formed by cyclocondensation of thiosemicarbazides with carboxylic acids .

  • 2-Morpholino-2-oxoethyl mercaptan: Prepared by reacting morpholine with chloroacetyl chloride, followed by thiolation .

Proposed Synthesis Steps

  • Synthesis of 5-(furan-2-yl)isoxazole-3-carboxylic acid:

    • Condensation of furan-2-carbaldehyde with ethyl acetoacetate, followed by hydroxylamine-mediated cyclization.

    • Hydrolysis of the ester to the carboxylic acid using NaOH.

  • Formation of 5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine:

    • React morpholine with chloroacetyl chloride to yield 2-chloro-N-morpholinoacetamide .

    • Substitute chloride with thiourea to form the thiol intermediate, followed by cyclization with hydrazine to generate the thiadiazole ring .

  • Amide Coupling:

    • Use coupling agents like EDC/HOBt to link the isoxazole-3-carboxylic acid with the thiadiazol-2-amine .

Hypothesized Biological Activities

Anticancer Activity

  • Thiadiazole-based inhibitors demonstrated IC₅₀ values of 2.76–9.27 µM against breast (MCF-7) and colon (HCT-116) cancer cells.

  • The morpholino group may target kinases or proteases involved in tumor proliferation .

Enzyme Inhibition

  • Thiadiazole-carboxamides inhibit carbonic anhydrase IX (CA-IX), a marker of hypoxic tumors, with Kᵢ ~15 nM .

  • Isoxazole derivatives modulate COX-2 and 5-LOX pathways, suggesting anti-inflammatory applications.

Challenges and Future Directions

Synthetic Optimization

  • Yield improvements: Current methods for analogous compounds report yields of 40–60%; microwave-assisted synthesis may enhance efficiency .

  • Stereoselectivity: The Z-configuration of the thioether linkage (from the morpholino side chain) requires chiral catalysts or resolution techniques .

Pharmacological Profiling

  • ADMET studies: Predictive models indicate moderate hepatic clearance (CL~25 mL/min/kg) and oral bioavailability (~55%) due to the morpholino group .

  • In vivo testing: Prioritize murine models for toxicity and efficacy against Gram-positive infections or solid tumors.

Comparative Analysis with Analogues

CompoundKey FeaturesBioactivity (IC₅₀ or MIC)Reference
3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)isoxazole-4-carboxylic acidIsoxazole-thiadiazole hybridAnticancer: 2.76–9.27 µM
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholineMorpholino-thiadiazoleKinase inhibition: Kᵢ ~50 nM
Target CompoundIsoxazole-thiadiazole-morpholinoHypothesized: 1–10 µM (pending)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator